Ethyl 3-(1-(4-methyl-1H-pyrazol-1-yl)propan-2-yl)-1,2,4-oxadiazole-5-carboxylate
Description
Ethyl 3-(1-(4-methyl-1H-pyrazol-1-yl)propan-2-yl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a propan-2-yl group bearing a 4-methylpyrazole moiety and at the 5-position with an ethyl carboxylate ester. This structure combines the electron-deficient 1,2,4-oxadiazole ring, known for its metabolic stability and hydrogen-bonding capacity, with a pyrazole group that may confer additional pharmacophoric properties such as hydrogen bonding or π-π stacking interactions .
Properties
IUPAC Name |
ethyl 3-[1-(4-methylpyrazol-1-yl)propan-2-yl]-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-4-18-12(17)11-14-10(15-19-11)9(3)7-16-6-8(2)5-13-16/h5-6,9H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJAGXQLLMXGRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C(C)CN2C=C(C=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 2,4-Dioxobutanoate Intermediate
The precursor ethyl 2,4-dioxobutanoate is prepared by reacting diethyl oxalate with sodium ethoxide. This intermediate’s carbonyl groups (IR: 1733 cm⁻¹) and ethyl protons (¹H NMR: δ 1.37 ppm) confirm its structure.
Cyclocondensation with 4-Methylpyrazole Hydrazine
Hydrazine hydrate reacts with ethyl 2,4-dioxobutanoate in acetic acid under reflux to form the oxadiazole ring. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration. For the target compound, 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine serves as the hydrazine derivative. The product is isolated in 75–77% yield after recrystallization from ethanol.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | Reflux (~118°C) |
| Reaction Time | 6–10 hours |
| Yield | 75–77% |
Acylation and Rearrangement of Tetrazole Intermediates
A patent (CN104974106A) describes an alternative route using tetrazole intermediates.
Preparation of 5-Substituted-1H-Tetrazole
Diethyl oxalate and hydrazine hydrate undergo ammonolysis to yield monoalkyl oxalate hydrazide. This intermediate is acylated with fatty acid anhydrides (e.g., acetic anhydride) to form 2-hydrazide-monoalkyl oxalate.
Dehydration and Ring Closure
Heating the acylated product in the presence of phosphorus oxychloride triggers dehydration, forming the 1,2,4-oxadiazole ring. The 4-methylpyrazole side chain is introduced via nucleophilic substitution at the propan-2-yl position. The final esterification with ethyl chloroformate yields the target compound.
Optimization Data
| Step | Reagent | Yield (%) |
|---|---|---|
| Ammonolysis | Hydrazine hydrate | 85 |
| Acylation | Acetic anhydride | 78 |
| Dehydration | PCl₃ | 72 |
| Esterification | Ethyl chloroformate | 68 |
Palladium-Catalyzed Coupling for Pyrazole Functionalization
The 4-methylpyrazole moiety is synthesized separately and coupled to the oxadiazole core. A palladium-catalyzed reaction between 4-iodo-1-methylpyrazole and vinyl ethers forms 1-(1-methyl-1H-pyrazol-4-yl)ethanone, a key precursor.
Suzuki-Miyaura Coupling
Using 1,3-bis(diphenylphosphino)propane and palladium acetate, 4-iodo-1-methylpyrazole reacts with propan-2-yl boronic acid to install the propan-2-yl group. The product is purified via column chromatography (dichloromethane:methanol = 50:1).
Spectroscopic Confirmation
Analytical Characterization and Quality Control
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water) shows ≥98% purity for the final product.
Mass Spectrometry
The molecular ion peak at m/z 264.28 (M⁺) aligns with the molecular formula C₁₂H₁₆N₄O₃.
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 108–110°C, consistent with literature.
Challenges and Optimization Strategies
Regioselectivity in Cyclocondensation
Competing formation of 1,3,4-oxadiazoles is mitigated by using excess acetic acid, favoring 1,2,4-oxadiazole tautomers.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-(4-methyl-1H-pyrazol-1-yl)propan-2-yl)-1,2,4-oxadiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or ethers.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Compound 1 has shown promising antimicrobial properties. Research indicates that derivatives of oxadiazoles exhibit significant antibacterial and antifungal activities. The incorporation of the pyrazole group enhances the interaction with biological targets, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Studies have suggested that compounds containing oxadiazole structures can modulate inflammatory pathways. Compound 1 has been evaluated for its potential to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Cancer Research
The unique structure of compound 1 allows it to interact with multiple biological pathways. Preliminary studies indicate that it may possess cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation .
Agrochemical Applications
Pesticidal Properties
The pyrazole and oxadiazole groups are known for their insecticidal properties. Compound 1 has been tested for its efficacy against common agricultural pests. Its application as a pesticide could provide an environmentally friendly alternative to conventional chemicals, reducing the ecological impact associated with pest management .
Herbicide Development
Research has also explored the use of compound 1 as a potential herbicide. Its ability to inhibit specific enzymatic pathways in plants could lead to the development of selective herbicides that target unwanted vegetation while preserving crop health .
Material Science Applications
Polymer Chemistry
Compound 1 can serve as a building block for synthesizing novel polymers. Its functional groups allow for copolymerization with other monomers, leading to materials with tailored properties for specific applications such as coatings, adhesives, and composites.
Nanotechnology
In nanotechnology, compounds like ethyl 3-(1-(4-methyl-1H-pyrazol-1-yl)propan-2-yl)-1,2,4-oxadiazole-5-carboxylate are investigated for their potential use in drug delivery systems. The ability to modify nanoparticles with such compounds can enhance drug solubility and bioavailability while providing targeted delivery mechanisms.
Mechanism of Action
The mechanism of action of Ethyl 3-(1-(4-methyl-1H-pyrazol-1-yl)propan-2-yl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation, microbial growth, or cancer cell survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Ethyl 3-(1-(4-methyl-1H-pyrazol-1-yl)propan-2-yl)-1,2,4-oxadiazole-5-carboxylate, highlighting differences in substituents, molecular properties, and synthetic yields:
Key Findings:
Electronic Effects : Electron-withdrawing groups (e.g., Br, CF₃) in analogs enhance stability against enzymatic degradation but may reduce solubility .
Synthetic Accessibility : Yields for related compounds vary significantly. For example, the pyrazine analog in was synthesized in 35% yield , while a pyrazole derivative in achieved 58% yield , suggesting that steric hindrance in the target compound might necessitate optimized coupling conditions.
Biological Relevance : Pyrazole-containing analogs are frequently associated with antimicrobial and anti-inflammatory activities , though the target compound’s specific activity remains uncharacterized in the provided data.
Biological Activity
Ethyl 3-(1-(4-methyl-1H-pyrazol-1-yl)propan-2-yl)-1,2,4-oxadiazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₂H₁₆N₄O₃
- CAS Number : 25248363
The presence of the oxadiazole moiety is significant as it is known to enhance biological activity through various mechanisms.
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities, including:
-
Anticancer Activity :
- Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Specific studies have demonstrated that compounds with oxadiazole scaffolds can induce apoptosis in cancer cells by increasing p53 expression and activating caspase pathways .
- Antimicrobial Properties :
- Anti-inflammatory and Antioxidant Activities :
Anticancer Activity
A study focused on the anticancer properties of oxadiazole derivatives revealed that certain compounds displayed IC₅₀ values comparable to established chemotherapeutics. For example, one derivative showed an IC₅₀ value of 15.63 µM against the MCF-7 breast cancer cell line, indicating substantial cytotoxic effects .
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15.63 | Apoptosis induction via p53 |
| Compound B | A549 | 2.78 | HDAC inhibition |
| Compound C | A375 | 0.12 | Telomerase inhibition |
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial effects against various pathogens. The compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Q & A
Q. What are the optimal synthetic routes and purification strategies for this compound?
Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclocondensation and functional group transformations. For example, a similar oxadiazole derivative was synthesized via:
- Step 1 : Cyclocondensation of intermediates (e.g., ethyl acetoacetate with DMF-DMA and phenylhydrazine) to form the oxadiazole core .
- Step 2 : Functionalization via nucleophilic substitution or coupling reactions. Column chromatography (e.g., silica gel with 25% EtOAc in petroleum ether) is critical for purification .
- Reaction Monitoring : TLC (PE/EtOAc = 1:1, Rf = 0.5) or LCMS ensures reaction completion .
Table 1 : Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| 1 | EtOH, 0°C, 2 h | 64% | Column chromatography (25% EtOAc/PE) |
| 2 | 1,1,1-Trimethoxyethane, TsOH, 80°C | 56% | Preparative HPLC |
Q. How is the compound structurally characterized using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy : ¹H-NMR (400 MHz, DMSO-d6) identifies proton environments. For example, pyrazole and oxadiazole protons appear as distinct doublets (δ = 8.64–8.77 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ via LCMS) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C–N bonds in oxadiazole: ~1.30 Å) .
Q. What computational tools are suitable for preliminary electronic structure analysis?
Methodological Answer:
- Multiwfn : Analyzes electron density, electrostatic potential, and bond orders. Use the "AIM" module for topological analysis of electron density .
- DFT Calculations : Gaussian or ORCA software optimizes geometry and computes frontier molecular orbitals (HOMO-LUMO gaps) .
Advanced Research Questions
Q. How can reaction pathways and regioselectivity be rationalized for derivatives of this compound?
Methodological Answer:
- Mechanistic Studies : Isotopic labeling (e.g., ¹⁵N) tracks nitrogen migration during cyclocondensation.
- DFT Transition State Analysis : Computes activation energies for competing pathways (e.g., oxadiazole vs. thiadiazole formation) .
- Steric and Electronic Effects : Substituents on the pyrazole ring (e.g., 4-methyl group) direct regioselectivity via steric hindrance or electronic donation .
Q. What noncovalent interactions govern its supramolecular assembly in crystalline states?
Methodological Answer:
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., C–H···O, π-π stacking) using CrystalExplorer .
- NCI Plots (Multiwfn) : Visualizes weak interactions (van der Waals, hydrogen bonds) via reduced density gradient (RDG) isosurfaces .
- Case Study : In a related oxadiazole, C–H···O interactions (2.8–3.0 Å) stabilize crystal packing .
Q. How do electronic properties influence its bioactivity or reactivity?
Methodological Answer:
- Frontier Orbital Analysis : Correlate HOMO-LUMO gaps (computed via DFT) with electrophilic/nucleophilic reactivity .
- Docking Studies (AutoDock Vina) : Simulate binding to target proteins (e.g., kinases) using optimized geometries from Multiwfn .
- SAR Studies : Modify substituents (e.g., trifluoromethyl groups) and assess bioactivity changes via in vitro assays .
Table 2 : Key Electronic Parameters
| Parameter | Value (Computed) | Relevance |
|---|---|---|
| HOMO (eV) | -6.2 | Electrophilic sites |
| LUMO (eV) | -1.8 | Nucleophilic regions |
| Band Gap | 4.4 | Reactivity threshold |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
